4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide
Description
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide is a thiazolidinone-derived benzamide featuring a 1,3-thiazolidin-4-one core substituted with a benzyl group at position 3 and a benzamide moiety at position 2. The benzamide is further modified with a 2-[(3-chlorobenzyl)sulfanyl]ethyl chain, introducing a sulfur-containing linker. This structure combines heterocyclic and aromatic components, which are common in bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C26H25ClN2O2S2 |
|---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C26H25ClN2O2S2/c27-23-8-4-7-20(15-23)17-32-14-13-28-25(31)21-9-11-22(12-10-21)26-29(24(30)18-33-26)16-19-5-2-1-3-6-19/h1-12,15,26H,13-14,16-18H2,(H,28,31) |
InChI Key |
MLHLVLXRZOHQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the benzyl and chlorophenyl groups. Common reagents used in these reactions include thioamides, benzyl halides, and chlorophenyl methyl sulfides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Azetidinone vs. Thiazolidinone Derivatives
- Azetidinone Analogs: describes 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid, which replaces the thiazolidinone ring with a four-membered β-lactam (azetidinone).
- Thiazolidinone Derivatives: The target shares its 1,3-thiazolidin-4-one core with compounds like 4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (). However, the target’s 3-benzyl substituent may enhance lipophilicity and membrane permeability compared to the nitro-substituted analog .
Thioxo Modifications: reports 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, where the thiazolidinone’s oxygen is replaced with a thioxo (S=O) group.
Substituent Effects on Bioactivity
Benzamide Linkers :
- The target’s benzamide group is linked via a sulfanyl ethyl chain, similar to N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide derivatives (). Sulfur-containing linkers improve solubility and may facilitate interactions with cysteine residues in target proteins .
- In contrast, highlights radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) with piperidinyl ethyl chains. These compounds exhibit high affinity for sigma receptors in prostate cancer, suggesting the target’s 3-chlorobenzyl sulfanyl group could similarly modulate receptor binding .
Aromatic Substitutions :
- ’s 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide includes a sulfamoyl group, which introduces hydrogen-bonding capabilities absent in the target. This may enhance solubility but reduce passive diffusion across membranes .
- The 3-chlorobenzyl group in the target compound is analogous to the 3-methoxy-4-propoxyphenyl substituent in . Chlorine’s electronegativity may increase metabolic stability compared to alkoxy groups .
Data Table: Key Structural and Functional Comparisons
Research Implications
The target compound’s structural features position it as a hybrid between traditional thiazolidinone derivatives and sulfur-modified benzamides. Its 3-chlorobenzyl sulfanyl group may confer unique pharmacokinetic properties, such as prolonged half-life compared to nitro- or methoxy-substituted analogs. Further studies should explore its affinity for sigma receptors (as suggested by ) and enzymatic targets like histone deacetylases (HDACs), which are commonly modulated by thiazolidinones .
Biological Activity
The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, along with structure-activity relationship (SAR) insights.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 420.58 g/mol. The structure features a thiazolidinone ring, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide have shown significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
A specific study reported that thiazolidinone derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.7 to 28.7 µM across different cancer types, indicating potent anticancer activity against non-small cell lung cancer and breast cancer lines .
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (lung cancer) | 1.7 |
| OVCAR-4 (ovarian) | 25.9 |
| MDA-MB-435 (breast) | 15.1 |
| CAKI-1 (renal) | 15.9 |
Antimicrobial Activity
Thiazolidinones are also noted for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A recent review indicated that modifications on the thiazolidinone ring significantly influence antibacterial activity, with certain substituents enhancing efficacy .
In vitro studies demonstrated that the compound could inhibit bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of thiazolidinones suggests that these compounds can modulate inflammatory pathways. Compounds structurally related to 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide have been shown to reduce pro-inflammatory cytokine levels in various models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely linked to their structural features. Substituents on the benzamide and thiazolidinone rings have been identified as critical for enhancing biological activity:
- Electron-withdrawing groups : Such as halogens (e.g., chlorine), which increase reactivity and potency.
- Alkyl chains : Affect lipophilicity and cellular uptake.
- Functional groups : Hydroxyl or amino groups can enhance interaction with biological targets.
Case Studies
Several case studies have been published illustrating the efficacy of thiazolidinone derivatives:
- Antitumor Efficacy : A study evaluated a series of thiazolidinones against multiple cancer cell lines, revealing that compounds with a chlorobenzyl substituent exhibited superior activity compared to others.
- Antimicrobial Testing : Another investigation assessed the antibacterial effects of various thiazolidinone derivatives, identifying significant activity against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
